

4-Aminocyclohexanone hydrochloride molecular structure

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Compound of Interest

Compound Name: 4-Aminocyclohexanone
hydrochloride

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An In-Depth Technical Guide to the Molecular Structure of **4-Aminocyclohexanone Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of **4-aminocyclohexanone hydrochloride** (CAS No: 675112-40-0), a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's core molecular architecture, stereochemical nuances, and the empirical evidence used for its structural confirmation. We delve into its physicochemical properties, spectroscopic signature, keto-enol tautomerism, and its practical applications for researchers and drug development professionals. The guide synthesizes information from established chemical databases and safety data sheets to present a holistic view, grounded in scientific integrity and practical laboratory considerations.

Introduction: A Versatile Synthetic Intermediate

4-Aminocyclohexanone hydrochloride is a crystalline organic compound valued for its dual reactivity.^[1] Possessing both a nucleophilic amino group and an electrophilic ketone, it serves as a versatile scaffold for constructing more complex molecular frameworks. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for a wide range of chemical transformations.^[1] Its applications span the synthesis of novel pharmaceuticals, catalysts, and advanced materials.^[1] This guide aims to provide a detailed

exploration of its molecular structure, from its fundamental atomic connectivity to the subtle conformational dynamics that dictate its reactivity and spectroscopic behavior.

Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. **4-Aminocyclohexanone hydrochloride** is typically a white crystalline powder.^[1] Its key properties are summarized below for quick reference.

Property	Value	Source
CAS Number	675112-40-0	--INVALID-LINK-- ^[2]
Molecular Formula	C ₆ H ₁₂ ClNO	--INVALID-LINK-- ^[2]
Molecular Weight	149.62 g/mol	--INVALID-LINK-- ^[2] ^[3]
IUPAC Name	4-aminocyclohexan-1-one;hydrochloride	--INVALID-LINK-- ^[2]
Melting Point	~205 °C (decomposition)	--INVALID-LINK-- ^[1]
Solubility	Soluble in water; poor solubility in organic solvents.	--INVALID-LINK-- ^[1]
Physical Form	Solid; white crystals or crystalline powder.	--INVALID-LINK-- ^[1]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere.	--INVALID-LINK--

Molecular Structure and Stereoisomerism

Core Structure and Functional Groups

The structure of **4-aminocyclohexanone hydrochloride** is defined by a six-membered cyclohexane ring. The key features are:

- A ketone group (C=O) at the C1 position.

- An amino group (-NH_2) at the C4 position, which exists as an ammonium chloride salt ($\text{-NH}_3^+\text{Cl}^-$) due to the presence of hydrochloric acid. This salt formation protonates the basic nitrogen atom, enhancing the compound's stability and water solubility.

The numbering of the cyclohexane ring prioritizes the ketone functional group, assigning it the lowest possible locant (C1).

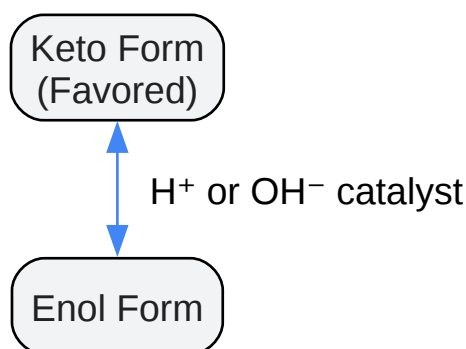
Caption: 2D structure of **4-aminocyclohexanone hydrochloride**.

Conformational Analysis: The Chair Conformation

Like most cyclohexane derivatives, 4-aminocyclohexanone exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The ammonium group (-NH_3^+) at C4 is sterically bulky and will strongly prefer the more stable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

Keto-Enol Tautomerism

A crucial aspect of the ketone functionality is its ability to exist in equilibrium with its isomeric enol form.^{[4][5]} This process, known as keto-enol tautomerism, involves the migration of a proton from an alpha-carbon (C2 or C6) to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond.^{[4][5][6]}



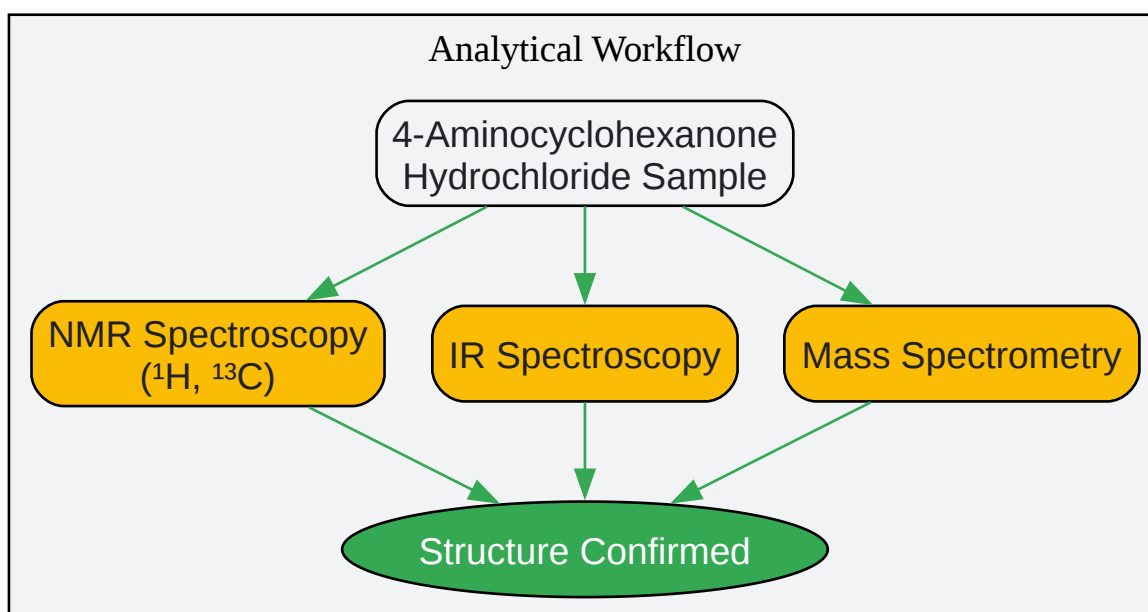
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Caption: Equilibrium between keto and enol tautomers.

For simple cyclohexanones, the equilibrium lies heavily in favor of the keto form (often >99%). [7] This is because the C=O double bond and a C-H single bond are collectively stronger and more stable than a C=C double bond and an O-H single bond.[7] However, the existence of the enol form, even at low concentrations, is mechanistically significant as it provides a pathway for reactions at the alpha-carbon.

Spectroscopic Characterization: The Empirical Proof

The molecular structure is confirmed experimentally through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's composition and connectivity.



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Caption: A typical workflow for spectroscopic structure elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework.
 - ¹H NMR: The proton NMR spectrum would show distinct signals for the non-equivalent protons. The protons on C2/C6 (alpha to the ketone) would be deshielded and appear

downfield compared to the protons on C3/C5 (beta to the ketone). The proton on C4, attached to the nitrogen-bearing carbon, would also have a characteristic chemical shift. The broad signals from the -NH_3^+ protons would also be observable.

- ^{13}C NMR: The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C1) typically above 200 ppm. The other carbons (C2/C6, C3/C5, and C4) would appear at distinct, more upfield chemical shifts.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.
 - C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm^{-1} , which is characteristic of a six-membered ring ketone.
 - N-H Stretch: Broad absorption bands are expected in the 2800-3200 cm^{-1} region, characteristic of the N-H stretching vibrations in the ammonium salt (-NH_3^+).
- Mass Spectrometry (MS): MS provides information about the mass of the molecule and its fragments. For the parent compound (4-aminocyclohexanone, $\text{C}_6\text{H}_{11}\text{NO}$), the monoisotopic mass is 113.08 Da.[8] In a mass spectrum, one would look for a molecular ion peak corresponding to the free amine $[\text{M}+\text{H}]^+$ at m/z 114.[8]

Synthesis and Purification Protocol

Synthetic Approach

4-Aminocyclohexanone hydrochloride is often synthesized from precursors like trans-4-aminocyclohexanol hydrochloride.[9] A common strategy involves the protection of the amino group (e.g., as a Boc-carbamate), followed by oxidation of the hydroxyl group to a ketone, and subsequent deprotection.[9] Chemoenzymatic routes starting from cyclohexane-1,4-dione have also been developed, offering high stereoselectivity.[10]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all

temperatures. For a water-soluble salt like **4-aminocyclohexanone hydrochloride**, an isopropanol/water system is often effective.

Step-by-Step Methodology:

- **Dissolution:** Place the crude **4-aminocyclohexanone hydrochloride** in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Rationale: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them. Rationale: This step prevents impurities from co-precipitating with the product.
- **Crystallization:** Slowly add hot isopropanol to the aqueous solution until it becomes slightly turbid (cloudy). Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.
- **Cooling:** Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Rationale: Slow cooling prevents the rapid crashing out of the solid, which can trap impurities.
- **Ice Bath:** Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities. Rationale: The solvent must be cold to avoid redissolving the product.
- **Drying:** Dry the crystals under vacuum to remove residual solvent. The final product should be a fine, white crystalline powder.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **4-Aminocyclohexanone hydrochloride** is classified as a hazardous substance.

- Hazards Identification:
 - Causes skin irritation (H315).[\[2\]](#)[\[11\]](#)
 - Causes serious eye irritation (H319).[\[2\]](#)[\[11\]](#)
 - May cause respiratory irritation (H335).[\[2\]](#)[\[12\]](#)
 - May be harmful if swallowed (H302).[\[2\]](#)[\[3\]](#)
- Handling Protocols:
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[11\]](#)[\[12\]](#)
 - Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[\[12\]](#)[\[13\]](#)
 - Hygiene: Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#) Avoid contact with skin, eyes, and clothing.[\[13\]](#)[\[14\]](#)
- Storage Requirements:
 - Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - The compound is hygroscopic; it should be protected from moisture and stored under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[\[12\]](#)

Conclusion

4-Aminocyclohexanone hydrochloride is more than a simple chemical; it is a precisely defined molecular tool. Its structure, confirmed by a suite of spectroscopic methods, features a cyclohexane ring in a stable chair conformation with a key ketone and an ammonium group. This bifunctional arrangement is the source of its synthetic versatility. Understanding its stereochemistry, tautomeric equilibrium, and handling requirements is essential for any researcher aiming to leverage this compound's potential in the development of novel chemical entities.

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